4-Hydroxy-1-benzofuran-2-carboxylic acid molecular weight and structural properties
4-Hydroxy-1-benzofuran-2-carboxylic acid molecular weight and structural properties
An In-Depth Technical Guide to 4-Hydroxy-1-benzofuran-2-carboxylic Acid: Molecular and Structural Properties for Advanced Research
Introduction
The benzofuran scaffold is a privileged heterocyclic system ubiquitous in natural products and synthetic molecules, demonstrating a vast spectrum of pharmacological activities.[1][2] These compounds are cornerstones in medicinal chemistry, with derivatives showing promise as anti-tumor, antibacterial, anti-inflammatory, and anti-viral agents.[2] Within this important class, benzofuran-2-carboxylic acids have emerged as a particularly fruitful area of investigation. The carboxylic acid moiety at the 2-position serves as a critical anchor for biological interactions and a versatile handle for synthetic elaboration.[2][3]
This technical guide focuses on a specific derivative, 4-Hydroxy-1-benzofuran-2-carboxylic acid . We will provide a comprehensive analysis of its core molecular and structural properties, expected spectroscopic signature, plausible synthetic strategies, and its significance within the landscape of modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this high-value chemical entity.
Core Molecular and Physicochemical Properties
4-Hydroxy-1-benzofuran-2-carboxylic acid is a polyfunctional organic molecule integrating a phenol, a carboxylic acid, and a benzofuran ring system. These features dictate its chemical behavior, solubility, and potential for forming intermolecular interactions, such as hydrogen bonds, which are critical for its biological activity.
Quantitative Data Summary
The fundamental properties of the molecule are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆O₄ | [4][5] |
| Molecular Weight | 178.14 g/mol | [4] |
| Monoisotopic Mass | 178.02661 Da | [5] |
| CAS Number | 113511-42-5 | [4][6] |
| IUPAC Name | 4-hydroxy-1-benzofuran-2-carboxylic acid | [5][6] |
| InChIKey | NEKVJMIBJRAMTK-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC(=C2C=C(OC2=C1)C(=O)O)O | [5] |
| Physical Form | Solid (Predicted) | [7] |
Molecular Structure
The molecule's structure consists of a bicyclic benzofuran core, where a benzene ring is fused to a furan ring. The carboxylic acid group is attached at position 2 of the furan ring, and a hydroxyl group is substituted at position 4 of the benzene ring. This arrangement creates a planar, rigid scaffold with distinct electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups that influence its reactivity and interaction with biological targets.
Caption: Molecular structure highlighting the hydroxyl (blue) and carboxylic acid (red) groups.
Structural Elucidation and Spectroscopic Profile
While specific experimental spectra for 4-Hydroxy-1-benzofuran-2-carboxylic acid are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and by comparison with structurally similar compounds like 1-benzofuran-2-carboxylic acid and its derivatives.[1][8]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core. The phenolic proton and the carboxylic acid proton will appear as broad singlets, with the carboxylic proton resonating significantly downfield (typically >10 ppm).
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¹³C NMR: The carbon spectrum will display signals for the nine unique carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). Aromatic carbons will resonate in the 100-160 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Expected characteristic bands include:
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A very broad O-H stretching band from ~2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.
-
A sharp, strong C=O stretching band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.
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An O-H stretching band for the phenolic group around 3200-3600 cm⁻¹.
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C-O stretching bands for the furan ether and the carboxylic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₉H₆O₄. The molecular ion peak [M]⁺ would be observed at m/z 178.0266. PubChem provides predicted collision cross-section (CCS) values for various adducts, which are useful for identification in ion mobility-mass spectrometry.[5]
Predicted Mass Spectrometry Adducts
| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |
| [M+H]⁺ | 179.03389 | 130.6 |
| [M+Na]⁺ | 201.01583 | 141.3 |
| [M-H]⁻ | 177.01933 | 134.6 |
| [M+NH₄]⁺ | 196.06043 | 151.3 |
| Data sourced from PubChem.[5] |
Synthesis and Reactivity
General Reactivity
The benzofuran ring is generally considered electron-rich and is reactive toward electrophiles.[9] The presence of the activating hydroxyl group at the 4-position further enhances the electron density of the benzene ring, making it susceptible to electrophilic aromatic substitution. Conversely, the carboxylic acid group is deactivating. Reactions can also target the hydroxyl and carboxylic acid groups for functionalization, such as esterification, amidation, or etherification, making this molecule a versatile synthetic intermediate.
Representative Synthetic Protocol
While numerous methods exist for constructing the benzofuran ring system[10][11][12], a common and effective strategy involves the condensation of a substituted phenol with an α-haloester followed by intramolecular cyclization and hydrolysis. The following protocol is a representative, self-validating workflow for the synthesis of the title compound.
Overall Reaction: 2,6-Dihydroxybenzaldehyde → Ethyl 4-hydroxy-1-benzofuran-2-carboxylate → 4-Hydroxy-1-benzofuran-2-carboxylic acid
Step 1: O-Alkylation and Cyclization
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Reagents & Setup: To a solution of 2,6-dihydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as a base. Stir the mixture at room temperature for 15 minutes.
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl groups, creating nucleophilic phenoxides. Using an excess ensures the reaction goes to completion.
-
-
Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. This step involves both O-alkylation and a subsequent intramolecular aldol-type condensation/cyclization.
-
Mechanism Insight: The phenoxide attacks the ethyl bromoacetate in an Sₙ2 reaction. The resulting intermediate undergoes an intramolecular cyclization, likely a Perkin or related condensation, to form the furan ring.
-
-
Workup: After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-hydroxy-1-benzofuran-2-carboxylate. Purify by column chromatography if necessary.
Step 2: Saponification (Ester Hydrolysis)
-
Reagents & Setup: Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 4:1). Add an excess of sodium hydroxide (NaOH, 4-5 eq) pellets or solution.[13]
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Causality: NaOH mediates the saponification of the ethyl ester to the corresponding sodium carboxylate salt, which is soluble in the aqueous ethanol mixture.
-
-
Workup & Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with cold 1M hydrochloric acid (HCl).
-
Precipitation: The desired 4-Hydroxy-1-benzofuran-2-carboxylic acid will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Caption: A simplified workflow for the synthesis of the title compound.
Significance in Drug Discovery and Development
The benzofuran-2-carboxylic acid scaffold is a validated pharmacophore in numerous therapeutic areas. Its rigid structure allows it to present key interacting groups (the carboxylic acid, aromatic rings, and other substituents) in a well-defined spatial orientation for binding to protein targets.
-
Cancer Immunotherapy: Recently, benzofuran-2-carboxylic acid was identified as a potent phosphotyrosine (pTyr) mimic. This discovery led to the design of novel inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a key negative regulator in the T-cell receptor signaling pathway. Inhibiting LYP can boost anti-tumor immunity, demonstrating the scaffold's potential in developing new cancer immunotherapies.[3]
-
Oncology: Derivatives have been developed as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[14]
-
Inflammatory and Allergic Disorders: Compounds based on this core structure are known inhibitors of the 5-lipoxygenase enzyme system, which is crucial for the biosynthesis of leukotrienes. By blocking this pathway, these molecules can be useful in treating asthma, inflammation, and allergic disorders.[15]
-
Anti-inflammatory and Cytokine Inhibition: The related furan-2-carboxylic acid scaffold has yielded dual inhibitors of macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT), both of which are inflammatory cytokines involved in various diseases.[16]
The 4-hydroxy substituent, in particular, offers an additional hydrogen bonding site and a point for further derivatization, potentially enhancing binding affinity, selectivity, or pharmacokinetic properties.
Caption: The central role of the benzofuran-2-carboxylic acid scaffold in diverse therapeutic applications.
4-Hydroxy-1-benzofuran-2-carboxylic acid is a molecule of significant interest to the scientific community. Its well-defined structural properties, combined with the proven therapeutic relevance of its core scaffold, make it a valuable building block for the development of novel therapeutics. The presence of three distinct functional groups—a phenol, a carboxylic acid, and an electron-rich benzofuran system—provides a rich chemical playground for synthetic modification and targeted drug design. This guide has consolidated the core knowledge of this compound, providing a foundation for future research and application in medicinal chemistry and materials science.
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